N-[(2-ethoxy-3-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
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Overview
Description
N-[(2-ethoxy-3-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of an ethoxy and methoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxy-3-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-ethoxy-3-methoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is then subjected to a condensation reaction with prop-2-en-1-amine under acidic conditions to form the intermediate N-[(2-ethoxy-3-methoxyphenyl)methyl]prop-2-en-1-amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxy-3-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, replacing the ethoxy or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with different functional groups replacing the ethoxy or methoxy groups.
Scientific Research Applications
N-[(2-ethoxy-3-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[(2-ethoxy-3-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure with methoxy groups on the phenyl ring.
2-Propanone, 1-(4-methoxyphenyl)-: Contains a methoxyphenyl group but differs in the rest of the structure.
Uniqueness
N-[(2-ethoxy-3-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(2-ethoxy-3-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-4-9-14-10-11-7-6-8-12(15-3)13(11)16-5-2;/h4,6-8,14H,1,5,9-10H2,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDVYQUGYZRHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNCC=C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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